molecular formula C11H12ClN3O2 B12998973 tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate

tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate

Cat. No.: B12998973
M. Wt: 253.68 g/mol
InChI Key: AIBZJAORWQLASF-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is a heterocyclic compound that contains both pyrrole and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with Cs₂CO₃/DMSO catalyzing the final cyclization step .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batch sizes and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings. This structure provides distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 2-chloropyrrolo[2,3-b]pyrazine-5-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-9(15)13-6-8(12)14-7/h4-6H,1-3H3

InChI Key

AIBZJAORWQLASF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=NC(=CN=C21)Cl

Origin of Product

United States

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